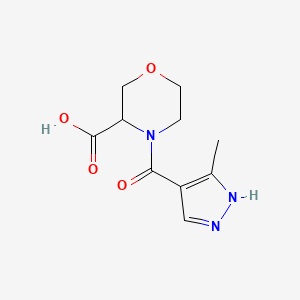
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid, also known as MPCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPCCA is a heterocyclic compound that contains a pyrazole ring, a morpholine ring, and a carboxylic acid group.
科学研究应用
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. In biochemistry, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been studied for its ability to modulate enzyme activity and protein-protein interactions.
作用机制
The mechanism of action of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the interaction between the transcription factor NF-kB and its inhibitor IkBα.
Biochemical and Physiological Effects
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid inhibits the activity of COX-2 and reduces the production of prostaglandins, which are involved in inflammation. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has also been found to inhibit the growth of cancer cells and to have antibacterial activity against Gram-positive bacteria. In vivo studies have shown that 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
实验室实验的优点和局限性
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of novel materials. However, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid. One area of interest is the development of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid-based materials with novel electronic and optical properties. Another area of interest is the development of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid-based drugs with improved selectivity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. The synthesis method of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with morpholine and DCC in the presence of DMAP. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and to modulate enzyme activity and protein-protein interactions. 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and versatility, but also has some limitations, including its low solubility and potential toxicity. Future research on 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid could lead to the development of novel materials and drugs with improved properties and selectivity.
合成方法
The synthesis of 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with morpholine and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid as a white solid with a melting point of 210-212°C.
属性
IUPAC Name |
4-(5-methyl-1H-pyrazole-4-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6-7(4-11-12-6)9(14)13-2-3-17-5-8(13)10(15)16/h4,8H,2-3,5H2,1H3,(H,11,12)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVUIUYQFDUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)


![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
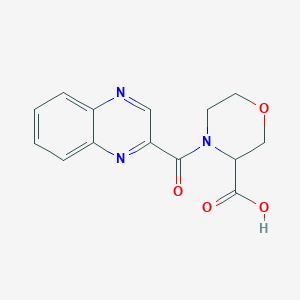
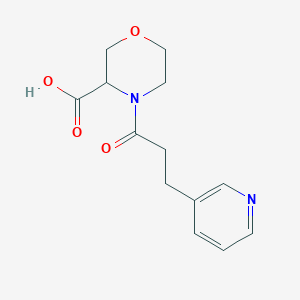
![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
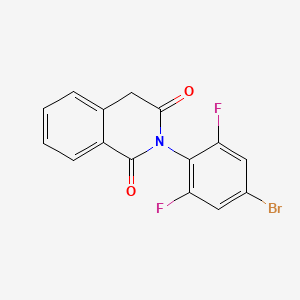
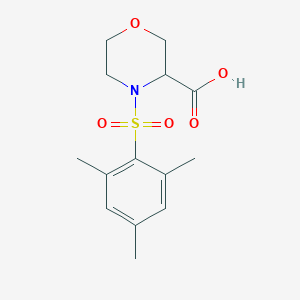
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)